3-(2-Biphenyl)-2-methyl-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

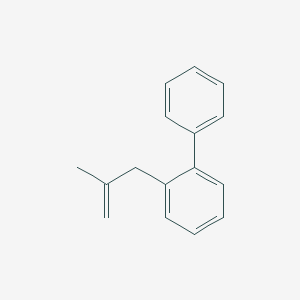

3-(2-Biphenyl)-2-methyl-1-propene is an organic compound that features a biphenyl moiety attached to a propene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Biphenyl)-2-methyl-1-propene typically involves the coupling of biphenyl derivatives with propene precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a biphenyl boronic acid with a propene halide in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dioxane under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-Biphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of biphenyl ketones or alcohols.

Reduction: Formation of 3-(2-Biphenyl)-2-methylpropane.

Substitution: Formation of halogenated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Biphenyl)-2-methyl-1-propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with biphenyl scaffolds.

Wirkmechanismus

The mechanism of action of 3-(2-Biphenyl)-2-methyl-1-propene involves its interaction with various molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the propene chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Biphenyl: A simpler compound with two benzene rings linked together.

2-Methyl-1-propene: A simpler alkene without the biphenyl moiety.

3-(2-Biphenyl)-1-propene: A similar compound with a different substitution pattern on the propene chain.

Uniqueness: 3-(2-Biphenyl)-2-methyl-1-propene is unique due to the presence of both the biphenyl moiety and the propene chain, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biologische Aktivität

3-(2-Biphenyl)-2-methyl-1-propene, a compound of significant interest in organic chemistry and medicinal research, has been studied for its varied biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a biphenyl moiety attached to a propene chain. Its structural formula can be represented as follows:

This compound exhibits unique physical properties that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and leading to downstream biological effects.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Research indicates that this compound demonstrates promising anticancer activity. A study conducted on breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 20 | Cell cycle arrest in G1 phase |

| A549 (Lung) | 18 | Inhibition of migration |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A recent study evaluated its efficacy against Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's effectiveness suggests potential applications in developing new antimicrobial agents.

Study on Anticancer Effects

In a controlled laboratory setting, researchers administered varying concentrations of this compound to MCF-7 cells over 48 hours. The results demonstrated a dose-dependent increase in apoptosis markers, including cleaved PARP and increased Annexin V staining. These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Study on Antimicrobial Efficacy

A separate study assessed the antimicrobial effects of the compound using agar diffusion methods. The results indicated significant inhibition zones for both Staphylococcus aureus and Escherichia coli, suggesting that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.

Eigenschaften

IUPAC Name |

1-(2-methylprop-2-enyl)-2-phenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-13(2)12-15-10-6-7-11-16(15)14-8-4-3-5-9-14/h3-11H,1,12H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYAJPAFNXFGNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641214 |

Source

|

| Record name | 2-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860770-58-7 |

Source

|

| Record name | 2-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.